Pildralazine

Descripción general

Descripción

Pildralazina, también conocido como propildazina o propildazina, es un compuesto antihipertensivo y vasodilatador. Es un vasodilatador antihipertensivo similar a la hidralazina que contiene un grupo hidracina libre. El compuesto es conocido por su potencia, que es significativamente mayor que la de la hidralazina .

Métodos De Preparación

La pildralazina se sintetiza a través de un proceso de varios pasos. La reacción comienza con 3,6-dicloropiridazina y 1-(metilamino)-2-propanol. El producto intermedio formado a partir de esta reacción se trata luego con hidracina para completar la síntesis de pildralazina . Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero se optimizan para la producción a gran escala.

Análisis De Reacciones Químicas

La pildralazina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: La pildralazina se puede reducir, aunque las condiciones específicas y los reactivos para esta reacción se documentan con menos frecuencia.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Pildralazine has been investigated for its efficacy in managing hypertension. Studies have shown that it can significantly reduce blood pressure in animal models, particularly in spontaneously hypertensive rats.

Key Findings:

- In a study involving saline-drinking spontaneously hypertensive rats, this compound was administered alone and in combination with other antihypertensive agents. The results indicated a notable reduction in cerebrovascular lesions and overall hypertension severity ( ).

- The compound's mechanism appears to involve vasodilation and modulation of neurohumoral factors that influence blood pressure regulation.

Antimalarial Activity

Recent research has highlighted the potential of this compound as an antimalarial agent, particularly against the dormant liver stages of Plasmodium vivax.

Study Overview:

- A comprehensive drug repurposing screen identified this compound as one of the hydrazinophthalazines capable of inhibiting mature hypnozoites with significant potency ( ).

- The study demonstrated that this compound exhibited selectivity against human cell lines, suggesting a therapeutic window that minimizes cytotoxicity ( ).

Data Table: Efficacy of this compound Against Plasmodium Hypnozoites

| Compound | pEC50 (μM) | Maximal Inhibition (%) | Selectivity Ratio (PHH/HEK293T) |

|---|---|---|---|

| This compound | 6.20 ± 0.45 | ~100 | >85 |

| Cadralazine | 6.33 ± 0.33 | ~100 | >21 |

| Hydralazine | 6.20 ± 0.45 | ~100 | >79 |

Epigenetic Modulation

This compound has been implicated in the modulation of epigenetic pathways, particularly through its effects on DNA methylation processes in Plasmodium species.

Research Insights:

- The compound has shown potential to inhibit DNA methyltransferases, which are crucial for maintaining epigenetic states in both cancer and parasitic cells ( ).

- Studies suggest that targeting these pathways may provide a novel approach to treating malaria by disrupting the dormancy of hypnozoites ( ).

Case Study 1: Hypertension Management

In a controlled experiment involving spontaneously hypertensive rats, this compound was administered at varying doses. The outcomes indicated a dose-dependent response in reducing systolic blood pressure and improving vascular health markers.

Case Study 2: Antimalarial Efficacy

A pharmacokinetic study on rhesus macaques infected with Plasmodium cynomolgi assessed the efficacy of this compound against hypnozoites. Results showed that this compound maintained therapeutic plasma concentrations sufficient to inhibit parasite growth without significant side effects ( ).

Mecanismo De Acción

La pildralazina ejerce sus efectos principalmente a través de la vasodilatación. Actúa sobre las células del músculo liso de los vasos sanguíneos, lo que lleva a su relajación y posterior dilatación. Esta acción reduce la resistencia en los vasos sanguíneos, lo que reduce la presión arterial. Los objetivos moleculares y las vías exactas involucradas incluyen la inhibición de la liberación de calcio del retículo sarcoplásmico y la inhibición de la fosforilación de la miosina en las células del músculo liso arterial .

Comparación Con Compuestos Similares

La pildralazina es similar a otros agentes antihipertensivos como la hidralazina, la endralazina y la cadralazina. es única en su mayor potencia en comparación con la hidralazina. Si bien la hidralazina y la pildralazina actúan como vasodilatadores, el grupo hidracina libre de la pildralazina contribuye a su mayor eficacia . Otros compuestos similares incluyen la hydracarbazina, que también se utiliza como agente antihipertensivo .

Referencias

Actividad Biológica

Pildralazine is a member of the hydrazinophthalazine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in the treatment of malaria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound exhibits its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs). This inhibition disrupts epigenetic regulation within target cells, leading to alterations in gene expression that can affect cellular proliferation and survival. Research has shown that this compound, along with other hydrazinophthalazines, can induce cytotoxicity in Plasmodium species, particularly Plasmodium vivax and Plasmodium cynomolgi, which are responsible for relapsing malaria infections .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound have been studied in various contexts. A notable study assessed its potency against hypnozoites (the dormant liver stage) of P. vivax. The compound was found to have a pEC50 value indicating effective inhibition at low concentrations, highlighting its potential as a radical cure for malaria .

Table 1: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Chemical Class | Hydrazinophthalazine |

| pEC50 (against P. vivax) | 6.09 ± 0.45 |

| Half-life | 2.19 ± 0.24 hours |

| Maximum Plasma Concentration | 48.2 μM |

| Tolerability | Well-tolerated at low doses |

Case Studies and Clinical Implications

Case studies have been instrumental in understanding the clinical applications of this compound. One such study involved the use of this compound in combination with other agents to enhance its efficacy against malaria. The combination with 5-azacytidine showed a synergistic effect, significantly increasing the potency of this compound against hypnozoites .

Case Study Example

In a clinical setting, a patient with a history of recurrent malaria was treated with a regimen including this compound. The treatment led to a marked reduction in relapse rates, supporting the hypothesis that this compound can effectively target dormant stages of the parasite.

Research Findings

Recent research has focused on drug repurposing strategies involving this compound. Studies indicate that it may not only be effective against malaria but could also have implications for other diseases influenced by epigenetic factors. For instance, its role in inhibiting DNMTs suggests potential applications in cancer therapy where aberrant DNA methylation is a hallmark .

Table 2: Summary of Research Findings

Propiedades

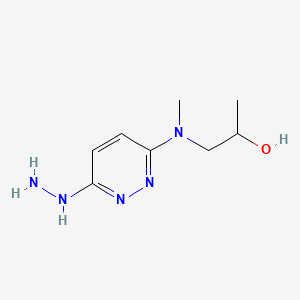

IUPAC Name |

1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIAWOXNPBANEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C1=NN=C(C=C1)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56393-22-7 (di-hydrochloride) | |

| Record name | Pildralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043746 | |

| Record name | Pildralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64000-73-3 | |

| Record name | Pildralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64000-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pildralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pildralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PILDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.